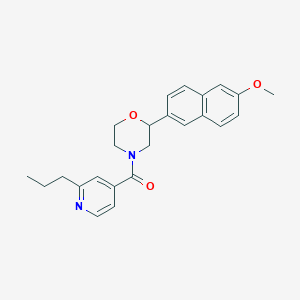![molecular formula C17H27N3O3 B5395874 N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5395874.png)
N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea, also known as HMPU-12, is a synthetic compound that has been studied for its potential medicinal properties. This compound has shown promise in various scientific research applications, including its potential as an anti-cancer agent and as a treatment for neurological disorders.
Mechanism of Action
The mechanism of action of N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are important for cancer cell growth and survival. N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea has been shown to have anti-inflammatory effects and to reduce oxidative stress. N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea for lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are several potential future directions for research on N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea. One area of interest is the development of N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea as a treatment for various types of cancer, including breast cancer and other solid tumors. Additionally, further research is needed to fully understand the mechanisms of action of N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea, which could lead to the development of more targeted therapies. Finally, there is potential for N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea to be used in combination with other drugs or therapies to enhance its effectiveness and reduce potential side effects.
Synthesis Methods
The synthesis of N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea involves a multi-step process, starting with the reaction of 3-hydroxy-4-methoxybenzylamine with isobutyl isocyanate to form the intermediate N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isobutylurea. This intermediate is then reacted with isopropylamine to yield the final product, N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea.
Scientific Research Applications
N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea has been studied for its potential as an anti-cancer agent, particularly in the treatment of breast cancer. In vitro studies have shown that N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea can inhibit the growth of breast cancer cells and induce apoptosis, or programmed cell death. Additionally, N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In animal studies, N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea has been found to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
1-[[1-[(3-hydroxy-4-methoxyphenyl)methyl]pyrrolidin-3-yl]methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-12(2)19-17(22)18-9-14-6-7-20(11-14)10-13-4-5-16(23-3)15(21)8-13/h4-5,8,12,14,21H,6-7,9-11H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYZPYKHQXZKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1CCN(C1)CC2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5395802.png)
![2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5395810.png)
![N-[2-({[3-hydroxy-1-(3-methylbenzyl)-2-oxopiperidin-3-yl]methyl}amino)ethyl]acetamide](/img/structure/B5395817.png)
![1-acetyl-4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5395823.png)

![7-(3-chlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5395828.png)

![4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5395856.png)
![2-phenyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B5395864.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5395871.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5395882.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-methyl-2-pyrimidinamine](/img/structure/B5395886.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5395897.png)
